molecular formula C17H11BrN4O2S B294602 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294602
M. Wt: 415.3 g/mol
InChI Key: GIOYXLGSAXLPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of these cells. It has also been shown to have antimicrobial activity against a range of microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to selectively target certain enzymes and cellular processes, as well as its potential as an anticancer and antimicrobial agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further investigations into its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, research could focus on optimizing its synthesis method and exploring its potential applications in other fields such as agriculture and environmental science.
In conclusion, 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated. There are numerous future directions for research on this compound, and further studies could lead to its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-nitro-1,2,4-triazole-5-thiol with 3-bromoaniline in the presence of a catalyst such as copper (II) acetate.

Scientific Research Applications

The potential applications of 6-(3-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an antimicrobial agent, as well as its ability to modulate the immune system.

properties

Molecular Formula

C17H11BrN4O2S

Molecular Weight

415.3 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-11-5-3-4-10(8-11)16-21-22-15(19-20-17(22)25-16)14-9-23-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2

InChI Key

GIOYXLGSAXLPRM-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.